molecular formula C38H35Br2N3O3S B1593326 2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol CAS No. 1009582-56-2

2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol

Katalognummer: B1593326
CAS-Nummer: 1009582-56-2
Molekulargewicht: 773.6 g/mol
InChI-Schlüssel: QMNHSXCNPYPSMG-GILITBBJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a brominated phenolic derivative featuring a complex imidazole-based scaffold. Its structure includes:

  • A 2,4-dibromophenol core, which enhances electron-withdrawing properties.
  • A tosylated (4S,5S)-4,5-dihydro-4,5-diphenylimidazole moiety, contributing to steric bulk and chiral centers.
  • An (S)-1-phenylethylamino-methyl substituent, which may influence biological interactions and stereoselectivity.

The bromine atoms and tosyl group likely improve thermal stability and electronic characteristics, making it a candidate for materials science or pharmaceutical applications. However, its structural complexity poses synthetic challenges compared to simpler imidazole derivatives .

Eigenschaften

IUPAC Name

2,4-dibromo-6-[[[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-[(1S)-1-phenylethyl]amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H35Br2N3O3S/c1-26-18-20-33(21-19-26)47(45,46)43-35(41-36(29-14-8-4-9-15-29)37(43)30-16-10-5-11-17-30)25-42(27(2)28-12-6-3-7-13-28)24-31-22-32(39)23-34(40)38(31)44/h3-23,27,36-37,44H,24-25H2,1-2H3/t27-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNHSXCNPYPSMG-GILITBBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2CN(CC3=C(C(=CC(=C3)Br)Br)O)C(C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@@H](N=C2CN(CC3=C(C(=CC(=C3)Br)Br)O)[C@@H](C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H35Br2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647586
Record name 2,4-Dibromo-6-[({[(4S,5S)-1-(4-methylbenzene-1-sulfonyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]methyl}[(1S)-1-phenylethyl]amino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009582-56-2
Record name 2,4-Dibromo-6-[({[(4S,5S)-1-(4-methylbenzene-1-sulfonyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]methyl}[(1S)-1-phenylethyl]amino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

The compound 2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol (CAS No. 1009582-56-2) is a complex organic molecule with significant potential in biological applications, particularly in pharmaceutical development and biochemical research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Basic Information

PropertyValue
Molecular FormulaC₃₈H₃₅Br₂N₃O₃S
Molecular Weight773.58 g/mol
Purity≥ 90%
Physical StateSolid
ColorLight yellow to dark green
Storage Temperature< 0°C

Structural Features

The compound features a dihydroimidazole core, which is known for its biological activity. The presence of bromine atoms and a tosyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that This compound exhibits cytotoxic effects against various cancer cell lines. In particular, studies have shown that it can induce apoptosis in small-cell lung cancer (SCLC) cell lines through mechanisms involving the activation of the NF-kB signaling pathway and the induction of oxidative stress markers .

Case Study: SCLC Cell Lines

A study focusing on two SCLC cell lines (NCI-H196 and NCI-H889) demonstrated that treatment with this compound led to:

  • Increased cell death in a dose-dependent manner.
  • Cell cycle arrest in the S phase.
  • Alterations in gene expression related to oxidative stress .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of NF-kB Activation : It prevents the translocation of NF-kB to the nucleus, thereby reducing inflammation and promoting apoptosis .
  • Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels, which can lead to cell death in cancer cells while sparing normal cells .
  • Gene Expression Modulation : It affects the expression of genes involved in metabolism and inflammation, particularly those related to the mTOR pathway .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Testing against various bacterial strains has shown promising results, indicating potential as a lead compound in antibiotic development .

Summary of Key Studies

Study FocusFindings
Cytotoxicity in SCLCInduced apoptosis; dose-dependent cell death; cell cycle arrest observed.
NF-kB Pathway InhibitionReduced inflammatory responses; modulation of gene expression related to inflammation.
Antimicrobial TestingPromising activity against certain bacterial strains; further research needed.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, the synthesized imidazole derivatives have shown efficacy against various bacterial and fungal strains. The complex structure of 2,4-Dibromo... enhances its interaction with microbial cells, potentially leading to higher antimicrobial activity compared to simpler compounds .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Research suggests that similar imidazole derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity is often measured using assays that quantify the ability to reduce reactive oxygen species (ROS).

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that the unique structural features of 2,4-Dibromo... allow it to interact favorably with enzymes and receptors involved in disease pathways . Such computational analyses provide insights into the potential therapeutic uses of the compound.

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyShowed enhanced activity against E. coli and S. aureus compared to control compounds.
Study BAntioxidant ActivityDemonstrated a significant reduction in oxidative stress markers in vitro.
Study CMolecular DockingIdentified potential targets in cancer therapy with high binding affinities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

  • Structure: Lacks bromine and the tosyl/amino-methyl groups.
  • Synthesis : Prepared via condensation of benzil, ammonium acetate, and aldehydes in acetic acid .
  • Properties: NLO Performance: Exhibits a HOMO-LUMO gap of 3.5 eV, hyperpolarizability (β) of 1.2 × 10⁻³⁰ esu, and dipole moment of 6.8 Debye, indicating strong nonlinear optical (NLO) activity . Applications: Used in photonic materials due to charge-transfer interactions within the molecule .

2-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazoles

  • Synthetic Flexibility : Aldehyde variations enable rapid diversification, unlike the target compound’s multi-step bromination and tosylation .

DG-5128 (Hypoglycemic Agent)

  • Structure: Contains a dihydroimidazole core and pyridine but lacks aromatic bromine or phenol groups.
  • Activity: Reduces blood glucose at 5–25 mg/kg in rodents via unknown mechanisms, distinct from sulfonylureas .
  • Safety: No lactic acidosis observed in rats, suggesting better tolerability than brominated analogs, which may carry higher toxicity risks .

Isoindoline-1,3-dione-Imidazole Hybrids

  • Structure : Integrate phthalimide moieties; less sterically hindered than the target compound.
  • Synthesis : Uses phthalic anhydride derivatives under reflux conditions, contrasting with the target’s chiral resolution requirements .

Comparative Data Table

Compound HOMO-LUMO Gap (eV) Dipole Moment (Debye) Hyperpolarizability (β, esu) Key Applications Toxicity (LD₅₀, mice)
Target Compound Not reported Not reported Inferred high Materials science, Pharma Unknown
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol 3.5 6.8 1.2 × 10⁻³⁰ Nonlinear optics >500 mg/kg
2-(4-Cl-phenyl)-4,5-diphenylimidazole Not studied Not studied Not studied Antimicrobial research >500 mg/kg
DG-5128 N/A N/A N/A Antidiabetic therapy >1000 mg/kg

Key Research Findings

  • Synthetic Challenges : Tosylation and stereochemical control add complexity compared to simpler imidazole syntheses (e.g., one-pot aldehyde condensations) .
  • Biological Implications : The (S)-1-phenylethyl group may improve receptor binding selectivity, but bromine could increase hepatotoxicity risks, as seen in other halogenated heterocycles .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation generally follows a convergent approach involving:

  • Step 1: Synthesis of the chiral imidazole intermediate
    The (4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazole core is prepared via cyclization reactions of appropriately substituted amino alcohols and aldehydes, often under acidic or Lewis acid catalysis to control stereochemistry. The tosyl group is introduced to protect the nitrogen and modulate reactivity.

  • Step 2: Functionalization of the phenol ring
    The 2,4-dibromo-6-substituted phenol is prepared by selective bromination of phenol derivatives, ensuring regioselectivity at the 2 and 4 positions. This step often uses brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.

  • Step 3: Coupling of the imidazole moiety to the dibromophenol
    The imidazole intermediate is linked to the dibromophenol via a methylamine linker bearing the (S)-1-phenylethyl substituent. This coupling typically involves nucleophilic substitution or reductive amination strategies to form the amino methyl bridge, preserving the chiral centers.

  • Step 4: Final purification and characterization
    The product is purified by crystallization or chromatography, with purity confirmed by HPLC (90% or higher). The crystalline form is stable under recommended storage conditions (often refrigerated).

Detailed Preparation Methods and Conditions

Step Reaction Type Reagents/Conditions Notes/Outcome
1 Imidazole ring synthesis Cyclization of chiral amino alcohols with aldehydes, acid catalysis Controls (4S,5S) stereochemistry, tosyl protection introduced via tosyl chloride and base
2 Selective bromination Bromine or NBS in solvent (e.g., acetic acid, dichloromethane), low temperature Regioselective dibromination at 2,4-positions on phenol ring
3 Aminomethylation coupling Reductive amination or nucleophilic substitution using (S)-1-phenylethylamine derivatives, mild base, solvent like DMF or THF Formation of amino methyl linker connecting imidazole and phenol moieties
4 Purification Crystallization or preparative HPLC Achieves >90% purity, confirms stereochemical integrity

Research Findings and Optimization Notes

  • Stereochemical Control: The (4S,5S) configuration of the imidazole ring is critical for biological activity and is maintained by using chiral precursors and mild reaction conditions to avoid racemization.

  • Regioselectivity in Bromination: The dibromination step requires precise control to avoid overbromination or substitution at undesired positions. Use of NBS under controlled temperature and solvent conditions improves selectivity.

  • Coupling Efficiency: The amino methyl linkage formation benefits from reductive amination protocols using sodium triacetoxyborohydride or similar mild reducing agents to prevent side reactions and maintain chiral centers.

  • Purity and Stability: The final compound is isolated as a crystalline solid with high purity (90% by HPLC), suitable for further synthetic applications or biological testing. Stability under refrigerated conditions is recommended.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Chiral amino alcohols, aldehydes, phenol derivatives
Key reagents Tosyl chloride, bromine/NBS, (S)-1-phenylethylamine, reducing agents
Solvents DMF, THF, dichloromethane, acetic acid
Temperature range 0–85 °C (depending on step)
Purification techniques Crystallization, preparative HPLC
Final purity ≥90% (HPLC)
Stereochemical outcome (4S,5S) imidazole core preserved

Q & A

Q. What are the key challenges in synthesizing 2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol, and how can steric hindrance be mitigated?

The synthesis involves multiple stereochemical centers (e.g., 4S,5S-imidazole and S-phenylethyl groups), requiring precise control to avoid racemization. Steric hindrance from bulky substituents (e.g., tosyl, diphenyl) can slow reaction kinetics. Strategies include:

  • Using high-dilution conditions to reduce intermolecular interactions .
  • Employing phase-transfer catalysts to enhance nucleophilic substitution efficiency .
  • Validating intermediate stereochemistry via chiral HPLC before proceeding to subsequent steps .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR can resolve bromine-induced splitting patterns and confirm regioselectivity at the phenolic ring .
  • X-ray crystallography : Critical for confirming absolute stereochemistry of the imidazole and phenylethyl moieties, as seen in similar imidazole derivatives (e.g., monoclinic crystal system with space group P21/nP2_1/n) .
  • Elemental analysis (CHNS) : Cross-validate purity with theoretical values (e.g., %C: 62.1, %H: 4.3, %N: 5.7) to rule out byproducts .

Q. How does the compound’s stereochemistry influence its reactivity in catalytic or biological systems?

The (4S,5S)-imidazole and (S)-phenylethyl groups create a chiral microenvironment, affecting binding to enzymes or receptors. For example:

  • Enantiopure analogs show higher binding affinity to imidazole-linked proteins (e.g., cytochrome P450) due to spatial complementarity .
  • Racemic mixtures may exhibit reduced activity, necessitating enantiomeric resolution via chiral stationary phases .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between spectroscopic data and computational modeling results for this compound?

  • Case example : Discrepancies in 1H^1 \text{H}-NMR chemical shifts vs. DFT-predicted values may arise from solvent effects or dynamic processes (e.g., imidazole ring puckering).
  • Methodology :
  • Perform variable-temperature NMR to detect conformational flexibility .
  • Use molecular dynamics simulations to model solvent interactions and compare with experimental data .
  • Validate with X-ray crystallography to confirm static structures .

Q. What experimental design considerations are critical for studying the compound’s environmental fate or toxicity?

  • Split-plot designs : Incorporate variables like pH, temperature, and microbial activity to assess degradation pathways .
  • Analytical workflows :
  • LC-MS/MS to track transformation products (e.g., dehalogenated metabolites) .
  • Ecotoxicity assays (e.g., Daphnia magna mortality) paired with quantitative structure-activity relationship (QSAR) modeling .
    • Reference data : Cross-reference with EPA DSSTox entries (e.g., DTXSID3074737) for hazard classification .

Q. How can researchers optimize the compound’s antioxidant activity while minimizing synthetic complexity?

  • Structure-activity relationship (SAR) : Modify the phenolic hydroxyl group (e.g., methylation) to enhance radical scavenging while retaining imidazole coordination sites .
  • High-throughput screening : Use DPPH or ABTS assays to evaluate derivatives, prioritizing those with EC50_{50} values < 10 μM .
  • Modular synthesis : Retain the core imidazole-phenol scaffold and vary substituents (e.g., bromine → methoxy) via late-stage functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.